
6-(1-Fluorocyclopropyl)-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Fluorocyclopropyl)-3-pyridinamine is a compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyridine ring substituted with a 1-fluorocyclopropyl group at the 6-position and an amine group at the 3-position.
Méthodes De Préparation
The synthesis of 6-(1-Fluorocyclopropyl)-3-pyridinamine can be achieved through various synthetic routes. One notable method involves the palladium-catalyzed cross-coupling reaction of aryl halides with a bench-stable (1-fluorocyclopropyl)tin reagent . This method is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups. The reaction conditions typically involve the use of palladium catalysts and appropriate ligands under mild conditions to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
6-(1-Fluorocyclopropyl)-3-pyridinamine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille cross-coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common reagents used in these reactions include palladium catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-(1-Fluorocyclopropyl)-3-pyridinamine has several scientific research applications, including:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of new materials and chemicals with enhanced properties, such as increased stability and selectivity.
Mécanisme D'action
The mechanism of action of 6-(1-Fluorocyclopropyl)-3-pyridinamine involves its interaction with specific molecular targets and pathways. . The compound can interact with various enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
6-(1-Fluorocyclopropyl)-3-pyridinamine can be compared with other similar compounds, such as:
6-(1-Fluorocyclopropyl)-2-pyridinamine: Similar in structure but with the amine group at the 2-position.
6-(1-Fluorocyclopropyl)-4-pyridinamine: Similar in structure but with the amine group at the 4-position.
6-(1-Fluorocyclopropyl)-3-pyridinecarboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C8H9FN2 |
|---|---|
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
6-(1-fluorocyclopropyl)pyridin-3-amine |
InChI |
InChI=1S/C8H9FN2/c9-8(3-4-8)7-2-1-6(10)5-11-7/h1-2,5H,3-4,10H2 |
Clé InChI |
MVNUJGQYHBWDFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=NC=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


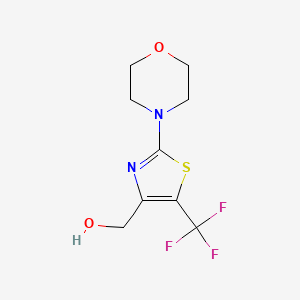
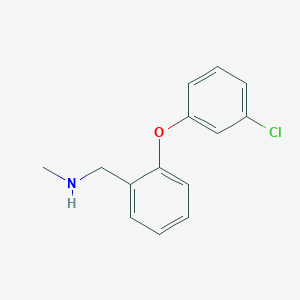
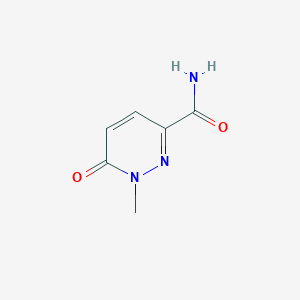



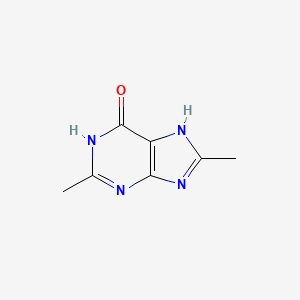


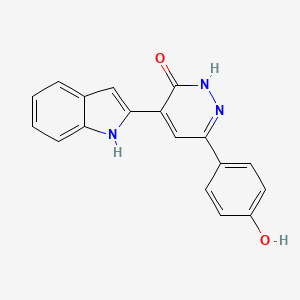
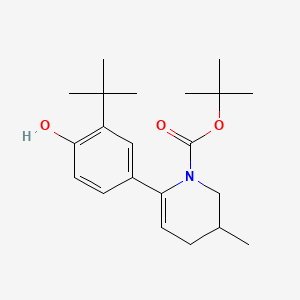

![[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)

